![molecular formula C42H60N24O12 B12306339 Dodecamethylbambus[6]uril hydrate, bu[6]](/img/structure/B12306339.png)
Dodecamethylbambus[6]uril hydrate, bu[6]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecamethylbambus6uril hydrate is a macrocyclic compound composed of six glycoluril units connected by methylene bridges. This compound is known for its high affinity and selectivity for binding anions, making it a valuable tool in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecamethylbambus6uril hydrate involves the reaction of 2,4-dimethylglycoluril with formaldehyde under acidic conditions. The reaction proceeds through a series of condensation steps, resulting in the formation of the macrocyclic structure . The reaction conditions typically include:
Reagents: 2,4-dimethylglycoluril, formaldehyde
Catalyst: Acidic medium (e.g., hydrochloric acid)
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvent (e.g., methanol)
Industrial Production Methods
Industrial production of dodecamethylbambus6uril hydrate follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control
Purification steps: Including crystallization and filtration to obtain high-purity product
Quality control: Analytical techniques such as NMR and mass spectrometry to verify the structure and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecamethylbambus6uril hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the glycoluril units.
Substitution: The methylene bridges can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of dodecamethylbambus6uril hydrate, which can have different properties and applications .
Wissenschaftliche Forschungsanwendungen
Dodecamethylbambus6uril hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a host molecule for anion binding and separation processes.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate anions.
Medicine: Explored for its use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of sensors and separation technologies.
Wirkmechanismus
The mechanism of action of dodecamethylbambus6uril hydrate involves the formation of hydrogen bonds between the methine hydrogen atoms on the glycoluril units and the anions. This interaction stabilizes the anion within the macrocyclic cavity, leading to high selectivity and affinity for specific anions . The molecular targets include various anions, and the pathways involve the formation of stable inclusion complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecabenzylbambus 6uril : Similar structure but with benzyl groups instead of methyl groups .
- Dodeca(4-carboxybenzyl)bambus 6uril : Contains carboxybenzyl groups, offering different binding properties .
Uniqueness
Dodecamethylbambus6uril hydrate is unique due to its high selectivity for anions and its ability to form stable inclusion complexes. Its methyl groups provide a hydrophobic environment, enhancing its binding properties compared to other bambus6uril derivatives .
Eigenschaften
Molekularformel |
C42H60N24O12 |
|---|---|
Molekulargewicht |
1093.1 g/mol |
IUPAC-Name |
5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone |
InChI |
InChI=1S/C42H60N24O12/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73/h19-30H,13-18H2,1-12H3 |
InChI-Schlüssel |
NWWBPKVPRVOAOB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


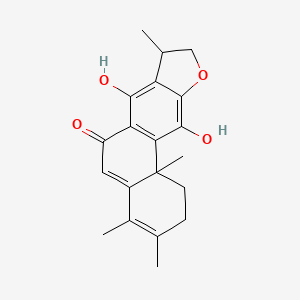
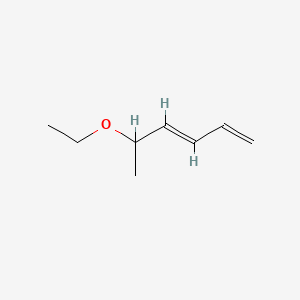
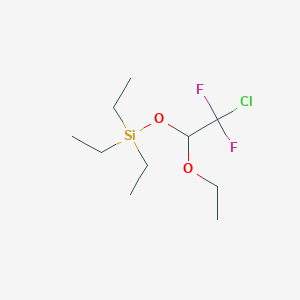
![2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(trideuteriomethyl)amino]acetic acid](/img/structure/B12306271.png)
![10-Hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid](/img/structure/B12306294.png)
![2-Amino-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12306296.png)
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12306302.png)
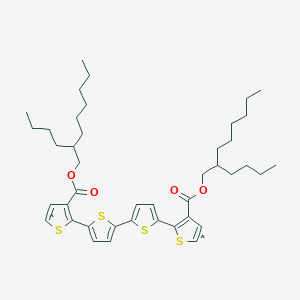
![2-[10-(4-Fluorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12306318.png)
![4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12306326.png)
![2,5-dioxopyrrolidin-1-yl 1-(N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido)-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12306331.png)
![4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12306333.png)
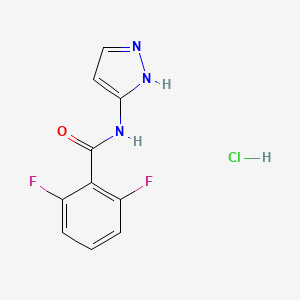
![{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride](/img/structure/B12306336.png)
